molecular formula C11H17BrN2O2 B8533381 ethyl 3-bromo-1-tert-pentyl-1H-pyrazole-4-carboxylate

ethyl 3-bromo-1-tert-pentyl-1H-pyrazole-4-carboxylate

Cat. No.: B8533381
M. Wt: 289.17 g/mol
InChI Key: YTGVJFSEVWPDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-1-tert-pentyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C11H17BrN2O2 and its molecular weight is 289.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

ethyl 3-bromo-1-(2-methylbutan-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C11H17BrN2O2/c1-5-11(3,4)14-7-8(9(12)13-14)10(15)16-6-2/h7H,5-6H2,1-4H3

InChI Key

YTGVJFSEVWPDRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1C=C(C(=N1)Br)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (0.45 mL, 4.8 mmol) was added to a mixture of ethyl 3-bromo-1H-pyrazole-4-carboxylate (1.0 g, 4.6 mmol) and tert-amyl alcohol (3.0 mL, 27 mmol). The reaction was heated to 100° C. for 2.5 hours. The reaction was then cooled to room temperature and left stirring overnight. The reaction was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield ethyl 3-bromo-1-tert-pentyl-1H-pyrazole-4-carboxylate (1.3 g) as a crude brown oil.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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